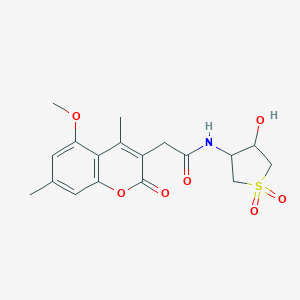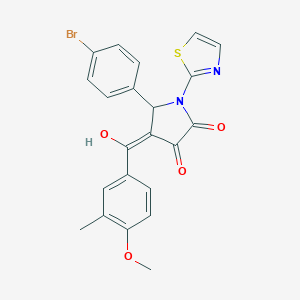![molecular formula C21H18N6O B263969 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B263969.png)
7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolopyrimidines and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways in cancer cells and inflammatory cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine are still being investigated. However, preclinical studies have shown that this compound has the ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine in lab experiments include its potential as an anticancer and anti-inflammatory agent. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine. These include further investigation into its mechanism of action, potential side effects, and optimization of its structure for increased efficacy. Additionally, this compound could be used in combination with other chemotherapeutic agents to enhance their effectiveness in cancer treatment.
Synthesemethoden
The synthesis of 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the reaction of 2-(4-pyridinyl)-1H-pyrrole-3-carboxylic acid with 2,4-dimethylphenyl isocyanate in the presence of triethylamine. The resulting product is then subjected to a reaction with 2-aminopyridine and sodium azide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 7-(2-methoxyphenyl)-8,9-dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine in scientific research are vast. This compound has shown promising results in preclinical studies as an anticancer agent, with its ability to inhibit the growth of cancer cells. It has also shown potential as an anti-inflammatory agent, with its ability to reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C21H18N6O |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
10-(2-methoxyphenyl)-11,12-dimethyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O/c1-13-14(2)27(16-6-4-5-7-17(16)28-3)20-18(13)21-24-19(25-26(21)12-23-20)15-8-10-22-11-9-15/h4-12H,1-3H3 |
InChI-Schlüssel |
HNYRPVLQVVGCCX-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=NC=C4)C5=CC=CC=C5OC)C |
Kanonische SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=NC=C4)C5=CC=CC=C5OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B263888.png)

![5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)
![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)
![N-(3-chlorophenyl)-2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263908.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263910.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)

![1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)
![2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B263947.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(3-propan-2-yloxypropyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B263954.png)